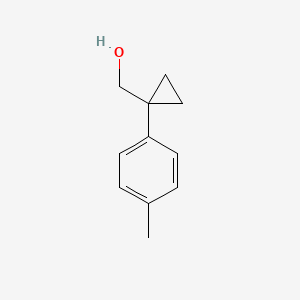

(1-P-Tolyl-cyclopropyl)-methanol

Description

Significance of Cyclopropyl (B3062369) Moieties in Advanced Organic Synthesis

The cyclopropyl group, a three-membered carbon ring, is far more than a simple cyclic alkane. Its inherent ring strain, with C-C-C bond angles of 60° deviating significantly from the ideal 109.5° for sp³-hybridized carbons, imparts unique electronic properties and reactivity. This strain energy makes cyclopropanes susceptible to ring-opening reactions, providing synthetic chemists with a powerful tool for constructing more complex molecular skeletons.

Furthermore, the bonding within a cyclopropane (B1198618) ring is not typical. The orbitals have a higher degree of p-character than in acyclic alkanes, leading to properties that are sometimes compared to those of a carbon-carbon double bond. This "alkene-like" character allows the cyclopropyl group to participate in conjugation and to stabilize adjacent positive charges, a feature that is crucial in many reaction mechanisms.

These unique electronic and steric properties have led to the incorporation of cyclopropyl moieties into a wide range of biologically active molecules and pharmaceutical drugs. The rigid nature of the cyclopropane ring can also be used to lock a molecule into a specific conformation, which is often a key requirement for effective interaction with biological targets.

Overview of Aryl-Substituted Cyclopropyl Alcohol Architectures as Synthetic Targets and Intermediates

The combination of an aryl group and a cyclopropyl alcohol within the same molecule creates a particularly valuable synthetic platform. Aryl-substituted cyclopropyl alcohols, such as (1-P-Tolyl-cyclopropyl)-methanol, are important synthetic targets in their own right and also serve as versatile intermediates for the synthesis of other complex molecules.

From a synthetic standpoint, the hydroxyl group of these alcohols can be easily converted into other functional groups or used as a handle for further molecular elaboration. Moreover, the entire aryl-cyclopropyl-methanol unit can undergo a variety of transformations, including ring-opening reactions of the cyclopropane, to generate a diverse array of molecular structures. nih.govnih.gov

Structural Features and Contemporary Research Relevance of this compound

This compound, with the chemical formula C₁₁H₁₄O, possesses a unique three-dimensional structure. The central sp³-hybridized carbon atom is a stereocenter, meaning that the compound can exist as a pair of enantiomers. The specific spatial arrangement of the p-tolyl, cyclopropyl, and hydroxymethyl groups is a key determinant of its chemical and biological properties.

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its synthesis and potential applications can be inferred from the broader body of work on related compounds. The primary route for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction, which involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. nrochemistry.comwikipedia.orgorganic-chemistry.orgyoutube.com In the case of this compound, this would typically involve the reaction of a p-toluate (B1214165) ester with ethylmagnesium bromide. nrochemistry.comwikipedia.orgorganic-chemistry.orgyoutube.com

Another plausible synthetic route is the reduction of the corresponding ketone, cyclopropyl p-tolyl ketone. nih.govacs.orgsigmaaldrich.com This reduction can be achieved using various hydride reagents, such as sodium borohydride. youtube.com

The contemporary relevance of this compound and its analogs lies in their potential as building blocks in the synthesis of more complex molecules with interesting biological activities. The field of cyclopropylcarbinol chemistry is an active area of research, with ongoing studies into their reactions and applications in the synthesis of novel compounds. nih.govnih.govacs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

[1-(4-methylphenyl)cyclopropyl]methanol |

InChI |

InChI=1S/C11H14O/c1-9-2-4-10(5-3-9)11(8-12)6-7-11/h2-5,12H,6-8H2,1H3 |

InChI Key |

LKSHAZCGBYIWBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2)CO |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 1 P Tolyl Cyclopropyl Methanol Derivatives

Cationic Rearrangements of Cyclopropyl-Methanol Systems

The generation of a carbocation at the carbinol center of (1-p-tolyl-cyclopropyl)-methanol, typically through protonation of the hydroxyl group followed by the loss of water, initiates a cascade of rearrangements. The proximity of the electron-rich cyclopropane (B1198618) ring facilitates the formation of a stabilized, non-classical cyclopropylcarbinyl cation. The p-tolyl group, with its electron-donating methyl substituent, further stabilizes this cationic intermediate through resonance. The fate of this cation is dictated by a delicate interplay of electronic and steric factors, leading to several possible rearrangement pathways.

Cyclopropylcarbinyl-Cyclopropylcarbinyl Rearrangements

One of the fundamental rearrangement pathways for cyclopropylcarbinyl cations is the degenerate cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement. This process involves the migration of a carbon-carbon bond of the cyclopropane ring, leading to an isomeric cyclopropylcarbinyl cation. While this rearrangement is often degenerate, meaning the product is structurally identical to the reactant, it can be observed through isotopic labeling studies. tubitak.gov.tr In the case of substituted systems like this compound, this rearrangement can lead to the scrambling of substituents on the cyclopropane ring.

The mechanism of this rearrangement is believed to proceed through a bicyclobutonium ion intermediate or transition state, where the positive charge is delocalized over four carbon atoms. The stability of this intermediate and the activation energy for the rearrangement are influenced by the substituents on the cyclopropyl (B3062369) ring.

Illustrative Reaction Scheme:

this compound is protonated by an acid.

Loss of water generates the 1-p-tolyl-cyclopropylcarbinyl cation.

A C-C bond of the cyclopropane ring migrates, leading to a rearranged cyclopropylcarbinyl cation.

Cyclopropyl-Allylcarbinyl Rearrangements and 1,2-Aryl Shifts

A more profound structural change occurs through the cyclopropyl-allylcarbinyl rearrangement, where the cyclopropylcarbinyl cation undergoes ring opening to form a more stable, delocalized allylcarbinyl (or homoallylic) cation. This process is often irreversible and is a key step in many synthetic transformations.

In the case of the 1-p-tolyl-cyclopropylcarbinyl cation, the ring opening can be followed by a 1,2-aryl shift. This is a type of carbocation rearrangement where the p-tolyl group migrates from the carbon it was originally attached to (C1) to the adjacent carbon atom that bears the positive charge. wikipedia.orgyoutube.comlumenlearning.com This sequential process, involving both ring opening and aryl migration, is driven by the formation of a more stable carbocation. The p-tolyl group is a good migrating group due to its ability to stabilize the positive charge in the transition state through the formation of a phenonium-ion-like intermediate.

For instance, the reaction of an endo-cyclopropyl methanol (B129727) system incorporated in a benzonorbornadiene framework with thionyl chloride resulted in products arising from a cyclopropyl-allylcarbinyl rearrangement followed by a 1,2-aryl shift. tubitak.gov.trresearchgate.net This serves as a pertinent model for the reactivity of this compound.

| Rearrangement Type | Key Intermediate | Driving Force |

| Cyclopropyl-Allylcarbinyl | Allylcarbinyl Cation | Relief of ring strain, formation of a delocalized cation |

| 1,2-Aryl Shift | Phenonium-ion like transition state | Formation of a more stable carbocation |

Influence of Endocyclic vs. Exocyclic Stereochemistry on Rearrangement Pathways

The stereochemistry of the starting cyclopropyl methanol can have a profound impact on the preferred rearrangement pathway. The terms endo and exo are used to describe the relative orientation of substituents in bicyclic or polycyclic systems. While this compound itself is not a bicyclic system, the principles of stereochemical influence are applicable to its diastereomeric forms if additional substituents are present on the cyclopropyl ring.

Studies on related systems, such as the endo- and exo-isomers of a cyclopropyl methanol fused to a benzonorbornadiene skeleton, have shown that the stereochemistry of the hydroxyl group dictates the course of the reaction. tubitak.gov.tr The endo-isomer was found to undergo both cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement and the sequential cyclopropyl-allylcarbinyl rearrangement with a 1,2-aryl shift. In contrast, the exo-isomer predominantly underwent the sequential rearrangement. This difference in reactivity is attributed to the different steric and electronic environments of the developing carbocation and its interaction with the rest of the molecular framework. tubitak.gov.tr The stereochemical disposition of the leaving group influences the initial conformation of the carbocation, which in turn determines the accessibility of different rearrangement pathways.

Ring-Opening Reactions of the Cyclopropyl Moiety

The inherent strain energy of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by acids, Lewis acids, radicals, or light, leading to the formation of linear or larger cyclic structures.

Acid- and Lewis Acid-Mediated Ring Openings and Expansions

In the presence of strong acids or Lewis acids, this compound can undergo ring opening of the cyclopropyl group. The reaction is initiated by the formation of the cyclopropylcarbinyl cation, as discussed previously. The subsequent ring opening can proceed through different pathways, depending on the reaction conditions and the nature of the acid.

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or titanium tetrachloride (TiCl₄), can coordinate to the hydroxyl group, facilitating its departure and the formation of the carbocation. The counter-ion from the Lewis acid can then act as a nucleophile, attacking the carbocation and leading to a ring-opened product. Alternatively, the ring-opened cation can be trapped by other nucleophiles present in the reaction mixture.

Ring expansion is also a possible outcome, where the cyclopropane ring expands to a cyclobutane ring. This can occur if the carbocation rearranges to a cyclobutyl cation, which is then trapped by a nucleophile.

| Reagent Type | General Outcome | Mechanistic Feature |

| Brønsted Acid | Ring-opened products (e.g., homoallylic alcohols/halides) | Protonation of hydroxyl group, formation of carbocation |

| Lewis Acid | Ring-opened or ring-expanded products | Coordination to hydroxyl group, formation of carbocation-counterion pair |

Radical-Initiated and Photolytic Ring Transformations

The cyclopropyl ring can also be opened through radical-mediated processes. These reactions are typically initiated by a radical species that abstracts an atom or adds to a double bond, generating a cyclopropylcarbinyl radical. This radical can then undergo rapid ring opening to form a more stable homoallylic radical.

For aryl-substituted cyclopropyl systems, radical-initiated ring opening can be achieved using radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a hydrogen atom donor or a trapping agent. The p-tolyl group can influence the regioselectivity of the ring opening by stabilizing the resulting radical intermediate.

Photolytic transformations offer another avenue for the ring opening of cyclopropyl derivatives. Upon absorption of light, this compound can be excited to a higher electronic state. In the presence of an electron acceptor or donor, photoinduced electron transfer can occur, leading to the formation of a radical cation or radical anion. The cyclopropane ring in these radical ions is significantly weakened and can undergo facile ring opening. For example, the photolysis of arylcyclopropanes in the presence of methanol can lead to the addition of methanol across the opened cyclopropane ring.

| Initiation Method | Key Intermediate | Typical Products |

| Radical Initiator (e.g., AIBN) | Cyclopropylcarbinyl radical, Homoallylic radical | Ring-opened alkanes or functionalized derivatives |

| Photolysis (with sensitizer) | Radical cation/anion | Ring-opened products with incorporated solvent molecules |

Prins Cyclization Reactions Involving Cyclopropyl Alcohols as π-Nucleophiles

The Prins reaction, a powerful tool for the construction of oxygen-containing heterocycles, typically involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. researchgate.net In a notable variation, cyclopropyl alcohols, including derivatives of this compound, can serve as π-nucleophiles. This reactivity stems from the ability of the cyclopropane ring to act as a "homoallylic" equivalent, where upon activation, the strained ring can open to generate a carbocationic intermediate that participates in the cyclization cascade.

The reaction of 2-(arylmethylene)cyclopropylcarbinols with aldehydes, in the presence of a Brønsted acid, provides a stereoselective route to functionalized tetrahydropyrans. sfu.ca The proposed mechanism for this Prins-type reaction involves the initial protonation of the aldehyde, which is then attacked by the π-system of the cyclopropane. This is followed by a cascade of events including ring opening of the cyclopropane and subsequent cyclization to form the tetrahydropyran ring. The stereochemical outcome of the reaction is often controlled by the formation of a six-membered chair-like transition state. sfu.ca

While specific studies focusing solely on this compound are limited, research on analogous 2-arylcyclopropylmethanols demonstrates their utility in the synthesis of 2,4,6-substituted tetrahydropyrans. nih.gov The reaction mechanism in these cases is believed to proceed through the formation of a stabilized benzylic carbocation upon acid-catalyzed dehydration of the cyclopropyl carbinol. This carbocation is then trapped by the aldehyde, leading to an oxocarbenium ion that undergoes the Prins cyclization. nih.gov The p-tolyl group in this compound, with its electron-donating methyl group, would be expected to further stabilize the benzylic carbocation, thus facilitating this reaction pathway.

A study on the stereoselective Prins cyclization of substituted cyclopropylcarbinol 94 to the 2,4,6-trisubstituted tetrahydropyran 97 illustrates this transformation. In the presence of trifluoroacetic acid (TFA), a homoallylic cation is generated from the ring-opening of the cyclopropane, which then reacts with an aldehyde to yield the tetrahydropyran derivative through a Prins cyclization. amherst.edu

Table 1: Examples of Prins Cyclization with Cyclopropyl Alcohol Derivatives This table is a representative example based on related structures due to the lack of specific data for this compound.

| Entry | Cyclopropyl Alcohol | Aldehyde | Catalyst | Product | Yield (%) | Diastereomeric Ratio |

| 1 | 2-Silylmethylcyclopropylmethanol | Benzaldehyde | Lewis Acid | 2,4,6-Trisubstituted Tetrahydropyran | High | High |

| 2 | 2-Arylcyclopropylmethanol | Acetaldehyde | Brønsted Acid | 2,4,6-Trisubstituted Tetrahydropyran | Moderate to High | Good |

| 3 | 2-(Arylmethylene)cyclopropylcarbinol | Formaldehyde | Brønsted Acid | Disubstituted Methylenetetrahydropyran | Moderate to High | Good |

Reactivity of the Hydroxyl Functionality in this compound

The hydroxyl group in this compound is a key site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution.

Oxidation and Reduction Pathways of the Carbinol Group

The secondary alcohol of this compound can be oxidized to the corresponding ketone, (1-p-tolyl-cyclopropyl) methanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common oxidants include chromium-based reagents (e.g., pyridinium chlorochromate, PCC), manganese dioxide, and Swern oxidation conditions. The reaction proceeds via the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbinol carbon.

Conversely, the carbinol group can be reduced to a methylene (B1212753) group, yielding 1-methyl-4-(1-cyclopropylmethyl)benzene. This reduction is typically achieved under more forcing conditions than the reduction of a ketone. Methods for the deoxygenation of alcohols include the Barton-McCombie deoxygenation or conversion of the alcohol to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride.

Nucleophilic Substitution and Functionalization Reactions at the Carbinol Center

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the carbinol center of this compound, the hydroxyl group must first be converted into a better leaving group. nih.gov

One common strategy is to protonate the hydroxyl group in the presence of a strong acid, forming a good leaving group (water). The resulting carbocation can then be attacked by a nucleophile. nih.gov For this compound, the formation of a secondary carbocation adjacent to both a cyclopropyl and a p-tolyl group would be relatively stabilized.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. nih.gov These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in SN2 reactions, allowing for the introduction of various functional groups at the carbinol center.

Table 2: Potential Functionalization Reactions at the Carbinol Center This table presents plausible transformations based on general alcohol reactivity.

| Reaction Type | Reagent(s) | Product |

| Oxidation | Pyridinium chlorochromate (PCC) | (1-p-Tolyl-cyclopropyl) methanone |

| Reduction | 1. TsCl, pyridine; 2. LiAlH4 | 1-Methyl-4-(1-cyclopropylmethyl)benzene |

| Substitution (Halogenation) | HBr | 1-(1-Bromomethylcyclopropyl)-4-methylbenzene |

| Ether Formation | 1. NaH; 2. CH3I | 1-(1-Methoxymethylcyclopropyl)-4-methylbenzene |

| Esterification | Acetic anhydride, pyridine | (1-p-Tolyl-cyclopropyl)methyl acetate (B1210297) |

Transformations of the P-Tolyl Aromatic System

The p-tolyl group in this compound is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (SEAr) reactions. beilstein-journals.org The methyl group is an activating, ortho-, para-directing group. Since the para position is already occupied by the cyclopropylmethanol substituent, electrophilic attack will be directed to the ortho positions (positions 2 and 6 of the aromatic ring).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. beilstein-journals.org For instance, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield (1-(2-nitro-4-methylphenyl)cyclopropyl)methanol and (1-(3-nitro-4-methylphenyl)cyclopropyl)methanol. The regioselectivity of these reactions can be influenced by steric hindrance from the adjacent cyclopropylmethanol group.

Table 3: Potential Electrophilic Aromatic Substitution Reactions This table outlines expected products based on general principles of SEAr.

| Reaction | Reagent(s) | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | (1-(2-Nitro-4-methylphenyl)cyclopropyl)methanol |

| Bromination | Br2, FeBr3 | (1-(2-Bromo-4-methylphenyl)cyclopropyl)methanol |

| Sulfonation | Fuming H2SO4 | 2-((1-(Hydroxymethyl)cyclopropyl)methyl)-5-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | (1-(2-Acetyl-4-methylphenyl)cyclopropyl)methanol |

It is important to note that the reaction conditions for these transformations must be carefully chosen to avoid side reactions involving the hydroxyl group or the cyclopropyl ring. For example, strongly acidic conditions used in some SEAr reactions could lead to ring-opening of the cyclopropane or dehydration of the alcohol.

Derivatization and Functionalization Strategies Based on 1 P Tolyl Cyclopropyl Methanol

Synthesis of Ethers, Esters, and Other Oxygen-Containing Derivatives

The hydroxyl group of (1-P-Tolyl-cyclopropyl)-methanol is a prime site for functionalization, enabling the synthesis of a diverse range of ethers and esters. Standard etherification methodologies, such as the Williamson ether synthesis, can be readily applied. byjus.commasterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base, like sodium hydride, to form the corresponding alkoxide. libretexts.org This nucleophilic alkoxide then undergoes an SN2 reaction with an alkyl halide to yield the desired ether. byjus.commasterorganicchemistry.com The choice of the alkyl halide allows for the introduction of a wide variety of alkyl and aryl substituents.

Alternatively, acid-catalyzed dehydration of this compound can lead to the formation of symmetrical ethers, although this method is generally more suitable for primary alcohols to avoid competing elimination reactions. byjus.com Another effective method for ether synthesis is alkoxymercuration-demercuration. libretexts.org This two-step process involves the reaction of the parent alkene (if accessible) with mercuric acetate (B1210297) in the presence of the alcohol, followed by reduction with sodium borohydride, to afford the ether. libretexts.orgyoutube.com

Esterification is another fundamental transformation. The reaction of this compound with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of a catalyst, yields the corresponding esters. These reactions are typically high-yielding and allow for the incorporation of a vast array of functional groups through the carboxylic acid component.

| Derivative Type | General Method | Reagents | Key Features |

| Ethers | Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Alkyl Halide | Versatile for unsymmetrical ethers; SN2 mechanism. byjus.commasterorganicchemistry.comlibretexts.org |

| Ethers | Acid-Catalyzed Dehydration | Alcohol, Protic Acid (e.g., H₂SO₄) | Primarily for symmetrical ethers from primary alcohols. byjus.com |

| Ethers | Alkoxymercuration-Demercuration | Alkene, Mercuric Acetate, Alcohol, NaBH₄ | Markovnikov addition of the alcohol to an alkene. libretexts.orgyoutube.com |

| Esters | Fischer Esterification | Alcohol, Carboxylic Acid, Acid Catalyst | Equilibrium-driven reaction. |

| Esters | Acylation | Alcohol, Acid Chloride/Anhydride, Base | Generally high-yielding and proceeds under mild conditions. |

Halogenation and Introduction of Other Heteroatoms on the Cyclopropyl (B3062369) Ring or Aromatic Moiety

The introduction of halogens and other heteroatoms onto either the cyclopropyl ring or the p-tolyl group significantly expands the synthetic utility of this compound. Halogenation of the aromatic ring can be achieved through electrophilic aromatic substitution reactions. Depending on the reaction conditions and the specific halogenating agent used (e.g., Br₂/FeBr₃, Cl₂/AlCl₃), mono- or poly-halogenated derivatives can be obtained. The directing effects of the tolyl and cyclopropyl-methanol substituents will influence the regioselectivity of these substitutions.

Direct halogenation of the cyclopropyl ring is more challenging due to the ring's inherent strain and susceptibility to ring-opening reactions. However, specialized reagents and conditions can be employed. For instance, the halogenation of cyclopropyl methyl ketones has been reported using dihalo-triorganophosphoranes. google.com While not a direct halogenation of the alcohol, this suggests that related transformations on derivatives of this compound might be feasible.

The introduction of other heteroatoms, such as sulfur, nitrogen, or phosphorus, can be accomplished through various synthetic routes. For example, nucleophilic substitution reactions on a halogenated derivative of the aromatic ring can introduce a range of heteroatomic functionalities.

| Functionalization | Target Moiety | Potential Method | Reagents/Conditions |

| Halogenation | Aromatic Ring | Electrophilic Aromatic Substitution | X₂ / Lewis Acid (e.g., FeX₃, AlX₃) |

| Halogenation | Cyclopropyl Ring | Radical or specialized halogenation | e.g., N-Bromosuccinimide (NBS) under radical conditions |

| Heteroatom Introduction | Aromatic Ring | Nucleophilic Aromatic Substitution | Halogenated derivative, Nucleophile (e.g., RSH, R₂NH) |

Formation of Spirocyclic and Fused Ring Systems Incorporating the Cyclopropyl-Methanol Motif

The unique structure of this compound makes it an attractive precursor for the synthesis of spirocyclic and fused ring systems. nih.govwikipedia.org Spirocycles are bicyclic compounds where the two rings share a single common atom. wikipedia.org The cyclopropyl ring of the starting material can serve as one of the rings in the final spirocyclic structure. One common strategy involves the conversion of the methanol (B129727) moiety into a reactive intermediate that can then participate in a ring-forming reaction. For example, oxidation of the alcohol to the corresponding ketone, followed by reaction with a diol, can form a heterocyclic spiro compound known as an acetal. wikipedia.org

Fused ring systems, where two rings share two adjacent atoms, can also be constructed. chemrxiv.orgnih.gov Intramolecular reactions are often employed to create these structures. For instance, if a suitable functional group is introduced onto the tolyl ring, an intramolecular cyclization involving the cyclopropyl-methanol portion of the molecule can lead to the formation of a fused ring. The cyclopropyl group can influence the stereochemical outcome of such cyclizations due to its rigid and strained nature.

| Ring System | General Strategy | Potential Reaction Sequence |

| Spirocyclic | Acetal Formation | Oxidation of alcohol to ketone, followed by reaction with a diol. wikipedia.org |

| Fused Ring | Intramolecular Cyclization | Functionalization of the aromatic ring followed by ring closure onto the cyclopropyl-methanol unit. nih.gov |

Construction of Complex Polycyclic Architectures Utilizing the Cyclopropyl-Methanol as a Building Block

The reactivity of both the cyclopropyl ring and the aromatic moiety in this compound allows for its use as a versatile building block in the synthesis of more complex polycyclic architectures. core.ac.uk The cyclopropyl group can participate in various ring-opening and rearrangement reactions, often catalyzed by transition metals or Lewis acids, to generate larger ring systems. These transformations can unveil new functionalities that can be further elaborated.

Furthermore, the p-tolyl group can be utilized in cross-coupling reactions, such as Suzuki or Heck couplings, to append additional cyclic or acyclic fragments to the molecule. By strategically combining these functionalization methods, intricate polycyclic frameworks can be assembled. The synthesis of natural products and their analogues often relies on such creative and efficient strategies for constructing complex molecular scaffolds. core.ac.uk

| Architecture | Synthetic Approach | Key Transformation |

| Polycyclic | Ring-Opening/Rearrangement | Transition metal or Lewis acid-catalyzed reactions of the cyclopropyl group. |

| Polycyclic | Cross-Coupling Reactions | Suzuki, Heck, or similar couplings on a halogenated derivative of the tolyl ring. |

Computational and Theoretical Investigations into 1 P Tolyl Cyclopropyl Methanol and Analogues

Electronic Structure and Bonding Analysis of the Cyclopropyl-Methanol System

The electronic structure of the cyclopropyl-methanol system is significantly influenced by the unique nature of the cyclopropane (B1198618) ring. The carbon-carbon bonds within the three-membered ring are not typical sigma bonds but are instead bent, often referred to as "banana bonds." This bonding arrangement results from the geometric constraint of the ring, forcing the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. dalalinstitute.com This strain imparts high reactivity to the cyclopropane ring. dalalinstitute.com

Density Functional Theory (DFT) calculations have been employed to study the electronic structures of related systems, such as liquid methanol (B129727). These studies reveal that intermolecular interactions, like hydrogen bonding, can strongly influence the electronic profile. diva-portal.orgscilit.com For instance, the molecular orbitals of methanol in chain-like clusters are localized, while in ring-like structures, they exhibit delocalization. diva-portal.orgscilit.com While these studies are on methanol itself, the principles can be extended to understand the behavior of the hydroxyl group in (1-p-Tolyl-cyclopropyl)-methanol and its participation in hydrogen bonding.

The presence of the p-tolyl group introduces further electronic complexity. The aromatic ring can engage in electronic interactions with the cyclopropyl (B3062369) ring, influencing its stability and reactivity. The specific nature of these interactions, whether stabilizing or destabilizing, can be elucidated through detailed electronic structure calculations. Methods like Quantum Embedding (QE) theory are being developed to accurately describe the electronic structure of large chemical systems, which could be applied to complex molecules like this compound. mit.edu

Conformational Analysis and Energy Landscape Studies of Substituted Cyclopropyl Alcohols

The conformational landscape of substituted cyclopropyl alcohols is crucial for understanding their reactivity and properties. The orientation of the substituent groups on the cyclopropane ring can significantly impact the molecule's energy and behavior. For instance, in substituted cyclohexanes, there is a clear preference for substituents to occupy the equatorial position to minimize steric hindrance. libretexts.org While cyclopropane is a planar and rigid ring system, the substituents attached to it have rotational freedom. dalalinstitute.com

The study of substituted prolines, which also feature a cyclic structure, has shown that substituents can impose steric and stereoelectronic effects that modulate conformational equilibria. nih.gov Similarly, for this compound, the rotation around the bond connecting the cyclopropyl ring to the tolyl group and the bond connecting the cyclopropyl ring to the methanol group will have specific energy minima and maxima.

Computational methods can map out the potential energy surface of these rotations, identifying the most stable conformations and the energy barriers between them. This information is critical for understanding which conformations are most likely to participate in chemical reactions. For example, in the acid-catalyzed ring opening of cyclopropylsilanes, the reaction proceeds through a preferred conformation. acs.org

Quantum Chemical Elucidation of Reaction Mechanisms (e.g., Rearrangements, Ring Openings)

Quantum chemical calculations are invaluable for elucidating the mechanisms of reactions involving cyclopropyl-methanol systems, particularly rearrangements and ring-opening reactions. These reactions often proceed through highly reactive intermediates like cyclopropylcarbinyl cations. nih.govrsc.org

The cyclopropylcarbinyl cation is a non-classical carbocation that can undergo facile rearrangements. rsc.orgacs.org Computational studies can model the structure and stability of these cations and map the reaction pathways for their interconversion and subsequent reactions. For example, DFT calculations have been used to study the regioselective oxidative ring-opening of cyclopropyl silyl (B83357) ethers, showing that the reaction pathway is governed by the topology of the potential energy surface of the radical cation intermediate. nih.gov

In the context of this compound, acid-catalyzed reactions would likely involve the formation of a (1-p-tolyl-cyclopropyl)methyl cation. Quantum chemical calculations can predict the preferred pathways for the rearrangement of this cation, including ring-opening to form homoallylic cations or other rearranged products. These computational approaches have become so sophisticated that they can predict the outcomes of complex cationic rearrangements. nih.gov

Predictive Modeling of Spectroscopic Properties for Structural Assignments

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is essential for their structural characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be compared with experimental data to confirm molecular structures.

For cyclopropane derivatives, the unique electronic environment of the ring leads to characteristic chemical shifts in ¹H and ¹³C NMR spectra. dtic.milcaltech.edu Theoretical studies have been conducted to rationalize the peculiar upfield shift of protons in cyclopropane. researchgate.net For this compound, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C chemical shifts. epstem.net These predictions can help in assigning the complex spectra of substituted cyclopropanes.

Similarly, theoretical calculations can predict the vibrational frequencies observed in IR spectroscopy. The calculated frequencies can be scaled to better match experimental data. epstem.net This is particularly useful for identifying characteristic vibrational modes, such as the O-H stretch of the alcohol and the various C-H and C-C vibrations of the cyclopropyl and tolyl groups. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. globalresearchonline.net

Transition State Analysis and Reaction Energetics of Key Transformations

Understanding the kinetics and thermodynamics of a chemical reaction requires knowledge of the transition state structure and its energy. Computational chemistry allows for the direct calculation of transition state geometries and the associated activation energies.

For reactions involving this compound, such as rearrangements or ring-openings, transition state analysis can reveal the key structural features that control the reaction rate and selectivity. For example, in the tandem Heck–ring-opening of cyclopropyldiol derivatives, DFT studies have been used to investigate the transition states and explain the observed regio- and stereoselectivity. acs.org The calculations showed that stabilizing conjugative effects in the transition state are crucial. acs.org

Strategic Role of 1 P Tolyl Cyclopropyl Methanol As a Key Synthetic Intermediate

Building Block for Advanced Molecular Scaffolds in Complex Organic Syntheses

There is a lack of specific documented evidence in the scientific literature detailing the use of (1-p-tolyl-cyclopropyl)-methanol as a building block for advanced molecular scaffolds in complex organic syntheses. While cyclopropyl (B3062369) methanols, in general, can serve as precursors to a variety of molecular frameworks through ring-opening or rearrangement reactions, specific examples involving the p-tolyl derivative are not prominently reported. The combination of the reactive cyclopropylcarbinyl system and the p-tolyl group could theoretically be exploited in palladium-catalyzed cross-coupling reactions or other transition-metal-catalyzed transformations to construct complex architectures. However, without concrete research data, this remains a speculative application.

Precursor for the Elaboration of Bioactive Structural Motifs in Synthetic Chemistry

The potential of this compound as a precursor for bioactive structural motifs is not well-established in the available scientific literature. The cyclopropane (B1198618) ring is a feature in some biologically active molecules, and the p-tolyl group can influence a compound's pharmacokinetic and pharmacodynamic properties. In principle, this compound could be a starting material for the synthesis of novel compounds with potential biological activity. For instance, derivatization of the hydroxyl group or modification of the aromatic ring could lead to new chemical entities for biological screening. However, there are no specific, published studies that demonstrate its direct use in the elaboration of known bioactive structural motifs.

Applications in the Synthesis of Natural Product Fragments and Derivatives

Specific applications of this compound in the synthesis of natural product fragments and their derivatives are not described in the accessible scientific literature. The synthesis of natural products often involves the use of unique and strategically functionalized building blocks. While the structural elements of this compound could potentially be incorporated into a synthetic route towards a natural product, there are no documented examples of this application.

Chiral Pool Utility in Asymmetric Synthesis

The utility of this compound as a chiral pool reagent in asymmetric synthesis is not documented in the scientific literature. A chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For this compound to be used in this context, it would first need to be available in an enantiomerically pure form, for example, through enantioselective synthesis or chiral resolution. While methods for the enantioselective synthesis and resolution of other alcohols are well-known, specific protocols for this compound are not reported. Consequently, its application as a chiral pool building block remains theoretical.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of 1 P Tolyl Cyclopropyl Methanol Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of (1-p-tolyl-cyclopropyl)-methanol derivatives. Both ¹H and ¹³C NMR provide unambiguous data regarding the molecular framework and connectivity.

In the ¹H NMR spectrum, the protons on the cyclopropyl (B3062369) ring are particularly diagnostic, typically appearing as complex multiplets in the upfield region due to their unique chemical environments and spin-spin coupling. The aromatic protons of the p-tolyl group present characteristic signals in the downfield region, while the tolyl's methyl protons appear as a distinct singlet. The hydroxyl proton's signal can vary in its chemical shift depending on factors like solvent and concentration.

Complementing the proton data, ¹³C NMR spectroscopy details the chemical shift of each carbon atom. Key signals include the quaternary carbon of the cyclopropyl ring bonded to the hydroxyl and tolyl groups, the carbinol carbon, and the distinct carbons of the p-tolyl and cyclopropyl rings. The absence of unexpected peaks in both ¹H and ¹³C NMR spectra is a strong indicator of the sample's high purity. rsc.org

Table 1: Representative ¹H NMR Data for this compound

| Proton Environment | Typical Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Cyclopropyl CH₂ | 0.50 - 0.95 | Multiplet (m) |

| Tolyl-CH₃ | ~2.35 | Singlet (s) |

| Aromatic CH | 7.10 - 7.30 | Doublet (d) |

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Environment | Typical Chemical Shift (δ) in ppm |

|---|---|

| Cyclopropyl CH₂ | 12 - 15 |

| Tolyl-CH₃ | ~21 |

| Quaternary Cyclopropyl C | 20 - 25 |

| Carbinol C-OH | 70 - 75 |

| Aromatic CH | 125 - 130 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the precise molecular weight and probing the fragmentation pathways of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecular ion, enabling the determination of the elemental composition and thus confirming the molecular formula.

Under Electron Ionization (EI), the fragmentation of this compound often begins with the formation of a molecular ion [M]⁺. A common subsequent fragmentation is the loss of a water molecule to form a [M-H₂O]⁺ ion. Another significant fragmentation pathway involves cleavage to produce the highly stable tropylium (B1234903) ion from the p-tolyl group, which is observed at an m/z of 91. chemicalforums.com Analyzing these fragmentation patterns provides crucial clues that corroborate the proposed structure and can help differentiate between isomers.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within this compound derivatives.

IR spectroscopy is highly effective for detecting the characteristic stretching vibration of the hydroxyl (-OH) group, which manifests as a broad absorption band typically in the 3200-3600 cm⁻¹ range. nist.gov Other key absorptions include the C-H stretches of the aromatic and cyclopropyl groups around 3000-3100 cm⁻¹ and the C-O stretch of the alcohol functional group between 1000-1200 cm⁻¹.

Raman spectroscopy offers complementary information. For instance, the symmetric "breathing" mode of the cyclopropyl ring often produces a characteristic and strong signal in the Raman spectrum, which may be weak or absent in the IR spectrum.

X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Structural Characterization

For derivatives of this compound that can be crystallized, single-crystal X-ray crystallography is the definitive method for elucidating the three-dimensional molecular structure. nih.gov This technique yields precise data on bond lengths, bond angles, and torsion angles, offering unequivocal confirmation of the molecule's connectivity and conformation in the solid state. mdpi.comresearchgate.net

A critical application of X-ray crystallography is the determination of absolute stereochemistry for chiral compounds. nih.gov Since this compound is chiral, this method can unambiguously assign the (R) or (S) configuration of a pure enantiomer. Furthermore, the analysis reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which influences the material's bulk properties.

Chromatographic Techniques (e.g., HPLC, GC) for Separation, Purification, and Reaction Monitoring

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound and its derivatives. rsc.org

High-Performance Liquid Chromatography (HPLC) is a versatile tool used for both analytical assessment and preparative purification. Reversed-phase HPLC is commonly used for analyzing the purity of these compounds. For chiral derivatives, specialized chiral HPLC, which employs a chiral stationary phase (CSP), is the gold standard for separating enantiomers and determining enantiomeric excess. nih.govmdpi.com The choice of mobile phase, often containing modifiers like methanol (B129727) or acetonitrile, is critical for achieving optimal separation. researchgate.netmdpi.com

Gas Chromatography (GC), frequently coupled with a mass spectrometer (GC-MS), provides high-resolution separation for volatile compounds. The retention time in GC is a characteristic property used for identification, while the coupled mass spectrometer provides definitive structural information on the separated components. Both HPLC and GC are invaluable for real-time monitoring of chemical reactions, allowing for precise tracking of reactant consumption and product formation.

Table 3: Summary of Chromatographic Applications

| Technique | Primary Application | Key Information Provided |

|---|---|---|

| Reversed-Phase HPLC | Purity assessment, preparative purification | Retention time, sample purity, isolation of compound |

| Chiral HPLC | Separation of enantiomers | Enantiomeric excess (ee%), retention times of R/S forms |

Future Perspectives and Emerging Research Avenues in 1 P Tolyl Cyclopropyl Methanol Chemistry

Development of More Sustainable and Atom-Economical Synthetic Approaches

A major thrust in modern chemical synthesis is the adherence to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous materials. thieme-connect.dethieme-connect.com Concurrently, the concept of atom economy—maximizing the incorporation of all reactant atoms into the final product—has become a critical metric for evaluating synthetic efficiency. numberanalytics.comnih.gov

Future syntheses of (1-P-Tolyl-cyclopropyl)-methanol and its derivatives will increasingly move away from classical methods that use stoichiometric and often hazardous reagents. Research is focusing on catalytic approaches that offer greener and more atom-economical pathways. acsgcipr.org This includes biocatalysis, which utilizes enzymes in aqueous media, and photocatalysis, which harnesses visible light as a renewable energy source to drive reactions. thieme-connect.comresearchgate.net For instance, strategies that generate reactive species like diazo compounds in situ or employ safer carbene precursors are gaining traction. researchgate.net The goal is to develop synthetic routes that are not only efficient in yield but also minimize their environmental footprint. thieme-connect.dethieme-connect.com

Table 1: Comparison of Synthetic Approaches for Cyclopropane (B1198618) Synthesis

| Feature | Traditional Methods (e.g., Simmons-Smith) | Emerging Sustainable Approaches |

|---|---|---|

| Reagents | Often require stoichiometric, hazardous, or high molecular weight reagents (e.g., diiodomethane (B129776), zinc-copper couple). wikipedia.org | Employs catalytic amounts of metals or enzymes; uses safer reagents and energy sources (e.g., light). acsgcipr.orgresearchgate.net |

| Solvents | Frequently rely on volatile, halogenated, or ethereal organic solvents. acsgcipr.org | Prioritizes greener solvents like water, ionic liquids, or solvent-free conditions. thieme-connect.comacs.org |

| Atom Economy | Can be low, with significant generation of inorganic salt byproducts. numberanalytics.com | High, with many reactions being addition or isomerization processes where most atoms are incorporated into the product. nih.govrsc.org |

| Waste | Generates considerable chemical waste from both reagents and solvents. researchgate.net | Significantly reduces waste generation, aligning with green chemistry principles. thieme-connect.com |

| Energy Input | May require harsh reaction conditions (e.g., heating). | Can operate under mild conditions, using alternative energy sources like light, electricity, or ultrasound. thieme-connect.dethieme-connect.com |

Discovery of Novel Reactivity and Transformation Pathways for Cyclopropyl-Methanol Systems

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it a "spring-loaded" functional group, prone to unique reactivity not observed in other cycloalkanes. thieme-connect.comnih.gov The cyclopropyl-methanol moiety, specifically, can undergo a variety of transformations, including rearrangements and ring-opening reactions, to yield diverse molecular architectures. actylis.comtubitak.gov.tr

Future research will focus on harnessing this latent reactivity in a controlled manner. The transformation of cyclopropyl (B3062369) methanols into homoallylic halides is a well-known reaction, but deeper investigation into the cationic intermediates could reveal new pathways. tubitak.gov.tr For example, the stereochemistry of the starting alcohol can dictate the rearrangement outcome, offering a handle for selective synthesis. tubitak.gov.tr Furthermore, oxidative radical ring-opening reactions provide a powerful method for converting cyclopropane derivatives into more complex functionalized compounds. nih.gov Exploring these pathways for this compound could unlock access to novel scaffolds for drug discovery and materials science. hyphadiscovery.comnih.gov

Table 2: Potential Transformation Pathways for Cyclopropyl-Methanol Systems

| Transformation Type | Driving Force / Conditions | Potential Products | Research Focus |

|---|---|---|---|

| Cationic Rearrangement | Acidic conditions, reaction with thionyl chloride. tubitak.gov.tr | Other cyclopropyl systems, allylcarbinyl derivatives, homoallylic halides. tubitak.gov.tr | Controlling reaction pathways through stereochemistry and reaction conditions to achieve selective synthesis of complex skeletons. |

| Radical Ring-Opening | Oxidative conditions, radical initiators. nih.gov | Linear, functionalized alkenes (e.g., homoallylic compounds). nih.gov | Developing new radical-mediated cyclization and annulation strategies to build diverse molecular frameworks. |

| Cycloaddition Reactions | Thermal or photochemical activation of donor-acceptor cyclopropanes. bohrium.com | Larger carbocyclic or heterocyclic rings (e.g., tetrahydrofurans, eight-membered rings). bohrium.com | Designing substituted cyclopropane precursors that undergo predictable and selective [3+2] or other cycloaddition reactions. |

| Ring Expansion | Photo- or chemo-induced generation of radical species. unica.it | Cyclobutane or larger ring systems. unica.it | Triggering rearrangements in push-pull systems where donor and acceptor groups enhance reactivity. |

Advancements in Stereocontrol for Complex Cyclopropyl Architectures

Many of the biological activities of cyclopropane-containing molecules are highly dependent on their stereochemistry. rochester.edu Therefore, the ability to control the precise three-dimensional arrangement of atoms during synthesis is paramount. The construction of chiral cyclopropanes, including specific enantiomers and diastereomers of this compound, is a significant and active area of research. acs.org

A powerful emerging strategy is biocatalysis, which uses engineered enzymes to perform highly stereoselective reactions. nih.gov Engineered variants of myoglobin (B1173299) and cytochrome P450 have been developed as "cyclopropanases" that can produce chiral cyclopropanes with exceptional diastereo- and enantioselectivity (up to >99% de and ee). rochester.edunih.gov Computational modeling plays a key role in understanding and engineering these enzymes by revealing how non-covalent interactions in the active site control the stereochemical outcome. nih.govacs.org Other advanced methods include the use of metal-organic frameworks (MOFs) to create a confined reaction environment that favors the formation of a specific isomer, and the development of sophisticated chiral organocatalysts. chemistryviews.orgrsc.org

Table 3: Modern Strategies for Stereocontrolled Cyclopropanation

| Method | Principle | Advantages |

|---|---|---|

| Biocatalysis (Engineered Enzymes) | An engineered protein active site precisely orients the substrates for a specific stereochemical outcome. nih.govacs.org | Extremely high diastereo- and enantioselectivity; operates in environmentally benign aqueous media; can be used for gram-scale synthesis. rochester.edunih.gov |

| Chiral Organocatalysis | A small, chiral organic molecule (e.g., diarylprolinol derivative) catalyzes the reaction enantioselectively. chemistryviews.org | Avoids the use of toxic or expensive metals; can be immobilized on a solid support for easy separation and reuse, especially in flow systems. chemistryviews.org |

| Asymmetric Metal Catalysis | A chiral ligand coordinates to a metal center (e.g., Rh, Cu, Ru), creating a chiral environment that directs the cyclopropanation. nih.gov | Broad substrate scope and well-established reactivity. |

| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate, directs the cyclopropanation, and is then removed. acs.orgrsc.org | Reliable and predictable method for establishing stereochemistry. rsc.org |

| Confined Catalysis (e.g., MOFs) | The pores of a Metal-Organic Framework (MOF) act as nanoreactors, sterically guiding the reaction to favor a specific isomer. rsc.org | Can lead to exclusive formation of one diastereomer (e.g., trans) that is not achievable in homogeneous solution. rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. researchgate.net These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), improved reproducibility, and seamless scalability. uva.nlsyrris.com For cyclopropanation reactions, especially those involving unstable or hazardous intermediates like diazo compounds, flow chemistry provides a much safer operational window. rsc.org

The future synthesis of this compound and its analogs will increasingly be performed on automated flow platforms. rsc.org These systems allow for "telescoped" reactions, where multiple synthetic steps are connected in a continuous sequence without the need for manual purification of intermediates. rsc.orgrsc.org This dramatically accelerates the synthesis of compound libraries for screening and optimization. For example, a multi-step flow process can be designed to first synthesize a precursor, generate a diazo species in a second step, and immediately react it to form the cyclopropane ring, all within a single, automated run. researchgate.netrsc.org

Table 4: Advantages of Flow Chemistry for Cyclopropanation

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Handling of hazardous intermediates (e.g., diazoalkanes) in large quantities can be dangerous. acsgcipr.org | Hazardous intermediates are generated and consumed in situ in small volumes, minimizing risk. rsc.org |

| Heat & Mass Transfer | Can be inefficient, leading to temperature gradients and side reactions. | Superior heat and mass transfer due to high surface-area-to-volume ratio, leading to better selectivity and yields. syrris.com |

| Scalability | Scaling up can be non-trivial and may require significant re-optimization. | Scalability is achieved by simply running the system for a longer time ("scaling out") or using larger reactors. uva.nlthieme-connect.com |

| Control | Less precise control over reaction time and temperature. | Precise digital control over residence time, temperature, and mixing. researchgate.net |

| Automation & Throughput | Manual, sequential operations. | Enables multi-step, "telescoped" syntheses and automated library generation for high-throughput experimentation. unica.itrsc.org |

Computational Design of Novel Cyclopropyl-Methanol Based Scaffolds for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In silico methods allow researchers to design, screen, and prioritize virtual compounds before committing resources to their synthesis. acs.orgnih.gov This predictive power is being applied to the design of novel cyclopropane-containing molecules.

Future research on this compound will be guided by computational design. nih.gov Mechanism-based computational workflows are now capable of designing enzymes with tailored stereoselectivity for specific cyclopropanation reactions. chemrxiv.org Molecular docking and virtual screening can be used to assess how different analogs of this compound might bind to a biological target, such as a protein or enzyme. nih.gov Furthermore, computational models can predict key pharmacokinetic properties, helping to design molecules with improved drug-like characteristics from the outset. acs.org By integrating these predictive tools, researchers can explore a vast chemical space more efficiently, focusing synthetic efforts on compounds with the highest probability of success. bohrium.com

Table 5: Applications of Computational Chemistry in Cyclopropane Research

| Computational Tool | Application | Objective |

|---|---|---|

| Quantum Mechanics (QM/DFT) | Elucidate reaction mechanisms and transition states. bohrium.comnih.govacs.org | Understand the origin of reactivity and stereoselectivity; predict reaction outcomes. |

| Enzyme Design & Engineering | Model substrate binding and catalysis within an enzyme active site. chemrxiv.org | Engineer biocatalysts (cyclopropanases) with novel or enhanced stereoselectivity for specific substrates. |

| Molecular Docking / Virtual Screening | Simulate the binding of a library of virtual compounds to a biological target. nih.govnih.gov | Identify and prioritize novel cyclopropane-based scaffolds with potential biological activity. |

| QSAR (Quantitative Structure-Activity Relationship) | Build models that correlate chemical structure with properties like biological activity or P-gp efflux. acs.org | Predict the properties of unsynthesized molecules to guide lead optimization. |

| Molecular Dynamics (MD) Simulation | Simulate the conformational dynamics of molecules over time. | Understand how the cyclopropane ring influences the overall shape and flexibility of a molecule, which can affect its biological function. |

Q & A

Q. What synthetic strategies are most effective for preparing (1-P-Tolyl-cyclopropyl)-methanol with high stereoselectivity?

The Simmons-Smith cyclopropanation is a cornerstone method, utilizing zinc carbenoids (e.g., XZnCHI₂) to functionalize allylic alcohols. Tandem reactions, such as asymmetric alkylation of α,β-unsaturated aldehydes followed by cyclopropanation, enable one-pot synthesis without intermediate isolation, achieving >90% enantiomeric excess in some cases . Key parameters include solvent polarity, temperature (-20°C to 25°C), and chiral ligands (e.g., Shi-type catalysts). Purification via column chromatography with ethyl acetate/hexane gradients is typical.

Q. How can NMR and X-ray crystallography resolve structural ambiguities in cyclopropane derivatives like this compound?

-NMR distinguishes cyclopropane protons (δ 0.8–1.5 ppm) and aromatic protons (δ 6.8–7.2 ppm for p-tolyl). -NMR confirms cyclopropane carbons (δ 8–15 ppm). X-ray crystallography is critical for absolute stereochemistry determination, especially when stereoisomers exhibit overlapping NMR signals. For example, a recent study resolved diastereomers using Cu-Kα radiation (λ = 1.5418 Å) with R-factor <0.05 .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methanol derivatives require strict adherence to flammability (Class 3) and toxicity guidelines. Use fume hoods for synthesis steps involving volatile intermediates (e.g., CH₂I₂). Personal protective equipment (PPE) includes nitrile gloves, goggles, and flame-resistant lab coats. Waste disposal must comply with EPA protocols for halogenated organics .

Advanced Research Questions

Q. How can catalytic asymmetric cyclopropanation be optimized for enantiomerically pure this compound?

Current challenges include low catalytic turnover (<50%) and enantioselectivity drift. Strategies involve bimetallic systems (e.g., Zn/Cu) with chiral bisoxazoline ligands to stabilize transition states. A 2023 study achieved 85% ee using a Pd-catalyzed dynamic kinetic resolution, leveraging steric hindrance from the p-tolyl group to favor one enantiomer . Reaction monitoring via chiral HPLC (Chiralpak IA column) is recommended.

Q. What role does the p-tolyl substituent play in modulating biological activity, and how can structure-activity relationships (SAR) be systematically studied?

The p-tolyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. SAR studies involve synthesizing analogs with electron-withdrawing (e.g., -NO₂) or bulky substituents. For antitubercular activity, EC₅₀ values correlate with cyclopropane ring strain: derivatives with trans-substituted cyclopropanes showed 3× higher potency against M. tuberculosis H37Rv than cis-isomers . In vitro assays should include cytotoxicity profiling (e.g., HepG2 cells) to exclude non-specific effects.

Q. How can tandem reactions minimize side products in the synthesis of this compound?

A sequential alkylation/cyclopropanation protocol reduces intermediates’ exposure to air-sensitive reagents. For example, allylic zinc alkoxides generated in situ react with CH₂(ZnI)₂ carbenoids at -30°C, achieving 92% yield with <5% ring-opened byproducts. GC-MS tracking of reaction quenches at 15-minute intervals helps identify optimal stopping points .

Q. What computational methods are effective for predicting cyclopropane ring strain and reaction pathways?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates ring strain energy (~27 kcal/mol for cyclopropane). Transition state modeling (e.g., Nudged Elastic Band method) visualizes carbenoid insertion barriers. Recent work used molecular dynamics (MD) simulations to predict solvent effects on diastereoselectivity in polar aprotic solvents like THF .

Q. How can researchers resolve contradictions in reported yields or stereoselectivity across studies?

Discrepancies often arise from trace moisture or oxygen in reactions. Rigorous drying of solvents (e.g., molecular sieves) and inert atmosphere (Ar/N₂) are critical. A 2022 meta-analysis attributed low yields in some protocols to unoptimized stoichiometry (e.g., Zn:CH₂I₂ ratios >1:1.2 increase side reactions). Replicating methods with controlled variables (humidity <10 ppm) is advised .

Methodological Considerations

Q. What analytical techniques validate the purity of this compound?

High-Resolution Mass Spectrometry (HRMS) confirms molecular ions ([M+H]⁺ m/z calc. 177.1274, found 177.1278). Purity >98% is achievable via recrystallization (ethanol/water, 4:1) or preparative HPLC (C18 column, 70% acetonitrile/water). Karl Fischer titration ensures moisture content <0.1% .

Q. How can long-term stability studies be designed for this compound?

Accelerated stability testing at 40°C/75% relative humidity over 6 months assesses degradation. LC-MS monitors oxidation products (e.g., ketone formation). Argon-sealed vials with PTFE-lined caps prevent photodegradation. A 2024 study reported <5% degradation after 12 months at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.